molecular formula C15H15NO6S B492057 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 701240-18-8

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B492057
CAS No.: 701240-18-8
M. Wt: 337.3g/mol
InChI Key: XIZZEIIFVQYPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C15H15NO6S It is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of 3,4-dimethoxyaniline using a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This step yields 3,4-dimethoxyphenylsulfonamide.

    Coupling with Benzoic Acid Derivative: The sulfonamide intermediate is then coupled with a benzoic acid derivative, such as 3-aminobenzoic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group can interact with amino acid residues in the enzyme’s active site, while the aromatic rings provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.

    3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

Uniqueness

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both a benzoic acid and a sulfonamide group, which can provide distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-21-13-7-6-12(9-14(13)22-2)23(19,20)16-11-5-3-4-10(8-11)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZZEIIFVQYPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.